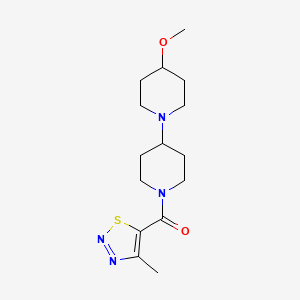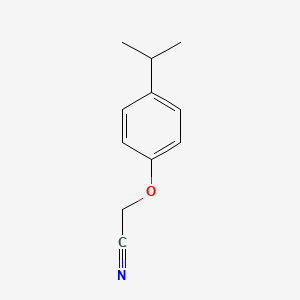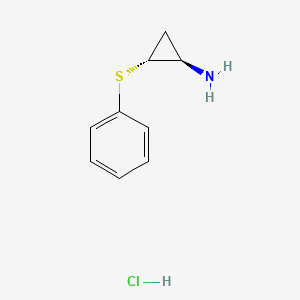
4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring structure, as well as a thiadiazole ring, which contains sulfur and nitrogen . The methoxy and carbonyl groups are common functional groups in organic chemistry.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar carbonyl and methoxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine”:
Antimicrobial Activity
Research has shown that compounds containing the 1,2,3-thiadiazole moiety exhibit significant antimicrobial properties. This specific compound could be investigated for its potential to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
The structure of 4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine suggests it might interact with cellular pathways involved in cancer progression. Studies could focus on its ability to induce apoptosis in cancer cells or inhibit tumor growth, potentially leading to new cancer therapies .
Insecticidal Applications
Compounds with the 1,2,3-thiadiazole group have been noted for their insecticidal activities. This compound could be explored for its effectiveness against agricultural pests, offering a new avenue for developing eco-friendly pesticides .
Antiviral Research
Given the antiviral activities of related thiadiazole derivatives, this compound might be studied for its potential to inhibit viruses. Research could focus on its efficacy against viruses like influenza, HIV, or even emerging viral threats .
Neuroprotective Effects
The bipiperidine structure is often associated with neuroactive properties. This compound could be investigated for its potential neuroprotective effects, possibly offering new treatments for neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of thiadiazole derivatives suggests that this compound might help reduce inflammation. Studies could explore its mechanisms of action and potential applications in treating inflammatory diseases like arthritis .
Antioxidant Activity
The presence of methoxy and thiadiazole groups in the compound suggests it might have antioxidant properties. Research could focus on its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in many chronic diseases .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, is crucial for its development as a therapeutic agent. Studies in this area could help optimize its efficacy and safety profile for potential clinical use .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as diacylhydrazines, have been identified as non-steroidal molting hormone agonists . These compounds interact with ecdysone receptors, which play a crucial role in insect growth and development .
Mode of Action
Based on its structural similarity to diacylhydrazines, it can be inferred that it might interact with its targets (like ecdysone receptors) and induce changes that affect the growth and development of insects .
Biochemical Pathways
Given its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the ecdysone signaling pathway, which plays a crucial role in insect molting and metamorphosis .
Result of Action
Based on its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the growth and development of insects .
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the reported activities of similar thiadiazole compounds, it could be of interest in the development of new pharmaceuticals or pesticides .
Propriétés
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-14(22-17-16-11)15(20)19-7-3-12(4-8-19)18-9-5-13(21-2)6-10-18/h12-13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKFGWOADHONP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)
![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2395199.png)
![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)




![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)